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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B12302683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3 amine, a

water-soluble fluorescent dye, and its application in the covalent labeling of proteins and

nucleic acids. This document details the reaction chemistry, experimental protocols, and key

photophysical properties to enable researchers to effectively utilize this versatile fluorophore in

their studies.

Introduction to Sulfo-Cy3 Amine
Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, modified with a primary amine group

and sulfonate groups. The sulfonate moieties impart excellent water solubility, making it ideal

for labeling biological macromolecules in aqueous environments without the need for organic

co-solvents that can be detrimental to protein structure and function.[1][2] The primary amine

group serves as the reactive handle for covalently attaching the dye to target biomolecules.[3]

The bright orange fluorescence, high photostability, and pH insensitivity (from pH 4 to 10) of

Sulfo-Cy3 make it a popular choice for a variety of applications, including fluorescence

microscopy, flow cytometry, and bioconjugation assays.[4]

Photophysical Properties
The performance of a fluorescent dye is dictated by its photophysical properties. Sulfo-Cy3

exhibits excellent brightness and spectral characteristics suitable for detection with common
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fluorescence instrumentation.

Property Value Reference(s)

Maximum Excitation

Wavelength (λmax)
~548 - 555 nm [3][5][6]

Maximum Emission

Wavelength (λem)
~563 - 572 nm [3][5][6]

Molar Extinction Coefficient (ε) ~150,000 - 162,000 M-1cm-1 [3][4][5]

Fluorescence Quantum Yield

(Φ)
~0.1 [3][5]

Fluorescence Lifetime (τ) ~0.18 ns (free dye in solution) [7]

Solubility High in water, DMSO, DMF [3][5]

Note: Photophysical properties, particularly quantum yield and fluorescence lifetime, can be

influenced by the local environment and conjugation to a biomolecule. For instance, the

quantum yield and lifetime of Cy3 have been observed to change upon covalent attachment to

DNA.[7][8][9]

Labeling Chemistry: Targeting Carboxyl Groups
The primary amine of Sulfo-Cy3 amine is a nucleophile that reacts with electrophilic groups.

For labeling proteins and nucleic acids, this typically involves the formation of a stable amide

bond with a carboxyl group.

Reaction Mechanism
Direct reaction between an amine and a carboxylic acid to form an amide bond is inefficient

under physiological conditions. Therefore, a carboxyl-activating agent is required. The most

common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysulfosuccinimide

(sulfo-NHS) to enhance the reaction efficiency and stability of the active intermediate.

The labeling process proceeds in two main steps:
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Activation of the Carboxyl Group: EDC reacts with a carboxyl group on a protein (from

aspartic or glutamic acid residues) or a modified nucleic acid to form a highly reactive O-

acylisourea intermediate.

Nucleophilic Attack by the Amine: The primary amine of Sulfo-Cy3 amine then attacks the

O-acylisourea intermediate, displacing the EDC byproduct and forming a stable amide bond.

The addition of sulfo-NHS stabilizes the reactive intermediate by converting it to a more stable

sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solution and reacts

efficiently with the amine.
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Figure 1. Reaction mechanism for labeling carboxyl groups with Sulfo-Cy3 amine.

Experimental Protocols
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Labeling Proteins
This protocol describes a general method for labeling proteins with Sulfo-Cy3 amine using

EDC and sulfo-NHS. Optimization of the dye-to-protein molar ratio may be necessary for

specific proteins and applications.

Materials:

Protein of interest

Sulfo-Cy3 amine

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Purification column (e.g., size-exclusion chromatography)

Anhydrous DMSO or DMF for dye stock solution

Procedure:

Protein Preparation:

Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.

If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, perform a

buffer exchange into the Activation Buffer.

Dye Preparation:

Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy3 amine in

anhydrous DMSO or DMF.
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Activation of Protein Carboxyl Groups:

Add EDC and sulfo-NHS to the protein solution. A final concentration of 2-5 mM EDC and

5-10 mM sulfo-NHS is a good starting point.

Incubate for 15-30 minutes at room temperature.

Labeling Reaction:

Add the Sulfo-Cy3 amine stock solution to the activated protein solution. A molar ratio of

dye to protein between 10:1 and 20:1 is recommended for initial optimization.

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

Incubate for 2 hours at room temperature, protected from light.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein:

Remove excess, unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25)

or dialysis.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm

(for Sulfo-Cy3).

Calculate the protein concentration and the dye concentration to determine the molar ratio

of dye to protein.
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Figure 2. Experimental workflow for labeling proteins with Sulfo-Cy3 amine.
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Labeling Nucleic Acids
Labeling native DNA or RNA with Sulfo-Cy3 amine is challenging due to the lack of accessible

carboxyl groups. Therefore, a modification to introduce carboxyl groups is necessary. One

common method is to use oligonucleotides synthesized with a carboxyl-modifier at the 5' or 3'

end.

Materials:

5'- or 3'-carboxyl-modified oligonucleotide

Sulfo-Cy3 amine

EDC

Sulfo-NHS

Activation Buffer: 0.1 M MES, pH 6.0

Coupling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.5-8.0

Purification method (e.g., ethanol precipitation, HPLC)

Procedure:

Oligonucleotide Preparation:

Dissolve the carboxyl-modified oligonucleotide in the Activation Buffer.

Activation of Oligonucleotide Carboxyl Group:

Add EDC and sulfo-NHS to the oligonucleotide solution.

Labeling Reaction:

Add Sulfo-Cy3 amine to the activated oligonucleotide.

Adjust the pH to 7.5-8.0 with the Coupling Buffer.
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Incubate for 2-4 hours at room temperature, protected from light.

Purification of Labeled Oligonucleotide:

Purify the labeled oligonucleotide from excess dye and reagents using ethanol

precipitation or reverse-phase HPLC.

An alternative strategy for labeling nucleic acids involves the enzymatic incorporation of amine-

modified nucleotides (e.g., aminoallyl-dUTP) to introduce primary amines, which can then be

labeled with an amine-reactive dye.[10][11][12] However, this is not directly applicable for

Sulfo-Cy3 amine, which itself contains the amine.
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Figure 3. Logical relationship for labeling nucleic acids with Sulfo-Cy3 amine.

Applications
Fluorescently labeled proteins and nucleic acids are indispensable tools in modern biological

research. Sulfo-Cy3 labeled biomolecules can be used in a wide array of applications,

including:

Fluorescence Microscopy: Visualization of the localization and trafficking of proteins and

nucleic acids within cells.

Flow Cytometry: Identification and sorting of cells based on the presence of a labeled

biomolecule.

Immunoassays: Detection and quantification of antigens or antibodies in ELISA-based

assays.

Fluorescence In Situ Hybridization (FISH): Detection and localization of specific DNA or RNA

sequences in cells and tissues.[13]

Protein-Nucleic Acid Interaction Studies: Investigating the binding and dynamics of protein-

DNA or protein-RNA complexes.

Conclusion
Sulfo-Cy3 amine is a highly water-soluble and photostable fluorescent dye that provides a

robust method for labeling proteins and modified nucleic acids. The straightforward EDC/sulfo-

NHS chemistry for targeting carboxyl groups allows for the creation of stable, fluorescently

labeled biomolecules for a multitude of research applications. Careful optimization of labeling

conditions and thorough purification are crucial for obtaining high-quality conjugates and

reliable experimental results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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